Methanol, (hydroxyamino)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol, (hydroxyamino)-, can be achieved through several methods. One common approach involves the reaction of methanol with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods
Industrial production of methanol, (hydroxyamino)-, often involves the catalytic hydrogenation of nitrates or the Raschig process. In the Raschig process, aqueous ammonium nitrite is reduced by sulfur dioxide and ammonia to yield hydroxylammonium sulfate, which is then hydrolyzed to produce hydroxylamine .
Chemical Reactions Analysis
Types of Reactions
Methanol, (hydroxyamino)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions often require specific solvents and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methanol, (hydroxyamino)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a reagent in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methanol, (hydroxyamino)-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, thereby modulating the activity of target molecules .
Comparison with Similar Compounds
Methanol, (hydroxyamino)-, can be compared with other similar compounds such as:
Hydroxylamine (NH2OH): Both compounds contain the hydroxylamine group, but methanol, (hydroxyamino)-, has an additional methanol moiety.
Methanol (CH3OH): Methanol is a simpler alcohol without the hydroxylamine group, making it less reactive in certain chemical reactions.
Ethanol (C2H5OH): Ethanol is another alcohol with different physical and chemical properties due to its longer carbon chain
The uniqueness of methanol, (hydroxyamino)-, lies in its dual functionality, combining the properties of both methanol and hydroxylamine, which allows it to participate in a wider range of chemical reactions and applications.
Properties
IUPAC Name |
(hydroxyamino)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO2/c3-1-2-4/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMWBAPHWXBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431410 |
Source
|
Record name | Methanol, (hydroxyamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.056 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115750-71-5 |
Source
|
Record name | Methanol, (hydroxyamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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